2-Fluoro-5-nitrobenzamide

Descripción general

Descripción

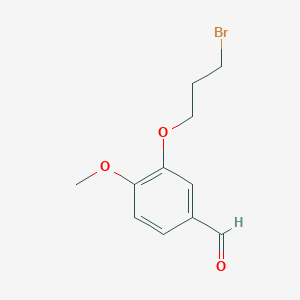

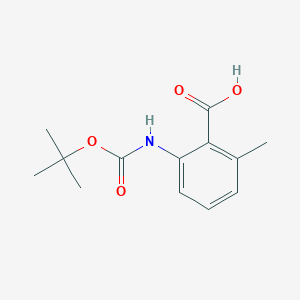

2-Fluoro-5-nitrobenzamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structural motifs are discussed. For instance, 2-fluoro-1,3,5-trinitrobenzene is used as a condensing reagent in peptide synthesis , and 4-chloro-2-fluoro-5-nitrobenzoic acid is described as a multireactive building block for heterocyclic synthesis . These compounds share the fluoro and nitro substituents on a benzene ring, which are also present in 2-fluoro-5-nitrobenzamide.

Synthesis Analysis

The synthesis of related compounds provides insight into potential synthetic routes for 2-fluoro-5-nitrobenzamide. The synthesis of 2-fluoro-4-nitrobenzoic acid, which is structurally similar to the target compound, was achieved by oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate . This suggests that a similar oxidative process could potentially be applied to synthesize 2-fluoro-5-nitrobenzamide from corresponding toluene derivatives.

Molecular Structure Analysis

While the molecular structure of 2-fluoro-5-nitrobenzamide is not directly analyzed in the papers, the structure of 2-nitrobenzenesulfonyl fluoride was studied using gas-phase electron diffraction and quantum chemical methods . This study provides a framework for understanding how substituents like nitro and fluoro groups can affect the conformation and stability of benzene derivatives.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-fluoro-5-nitrobenzamide is highlighted in several papers. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid was used to prepare various nitrogenous heterocycles , indicating that the nitro group can participate in reduction reactions and the carboxylic acid functionality can be used for further transformations. This suggests that the amide group in 2-fluoro-5-nitrobenzamide could also offer a site for chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-nitrobenzamide can be inferred from related compounds. For instance, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene involved characterization techniques such as NMR, FT-IR, and X-ray crystallography . Additionally, the opto-electrical properties of 2-fluoro-N,N-diphenylbenzamide were studied, revealing insights into the compound's NLO properties and thermal stability . These studies suggest that 2-fluoro-5-nitrobenzamide may also exhibit interesting optical and thermal properties, which could be characterized using similar techniques.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Xu, X. Xu, and Z. Zhu (2013) detailed a synthesis method for 2-Fluoro-4-nitrobenzoic acid, which is closely related to 2-Fluoro-5-nitrobenzamide, showing its potential as a precursor in organic synthesis (Xu, Xu, & Zhu, 2013).

- A study on 4-Chloro-2-fluoro-5-nitrobenzoic acid by Křupková et al. (2013) discusses its use as a building block in the synthesis of various heterocyclic scaffolds, suggesting similar applications for 2-Fluoro-5-nitrobenzamide (Křupková, Funk, Soural, & Hlaváč, 2013).

Medical and Biological Applications

- Agasti et al. (2009) researched the use of a similar compound, 5-fluorouracil, attached to gold nanoparticles for controlled drug delivery in cancer therapy, highlighting the potential of fluoro-nitrobenzamide derivatives in medical applications (Agasti et al., 2009).

- Brela et al. (2012) conducted a Car-Parrinello simulation of 2-hydroxy-5-nitrobenzamide, which is structurally similar to 2-Fluoro-5-nitrobenzamide, to understand hydrogen bonding in biomolecules (Brela et al., 2012).

Imaging and Diagnostics

- Cheng et al. (2006) explored the use of a nitrobenzamide derivative in tumor optical imaging, indicating the potential of 2-Fluoro-5-nitrobenzamide in diagnostic imaging (Cheng et al., 2006).

Catalysis and Material Science

- Sarki et al. (2022) demonstrated the use of a related compound, 4-nitrobenzamide, in the synthesis of nanocatalysts, suggesting similar catalytic applications for 2-Fluoro-5-nitrobenzamide (Sarki et al., 2022).

Safety and Hazards

Direcciones Futuras

Fluorinated compounds like 2-Fluoro-5-nitrobenzamide are often used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . Their unique reactivities make them valuable tools in the development of new drugs and materials. Future research may focus on developing more efficient synthetic methods and exploring new applications for these compounds.

Mecanismo De Acción

Target of Action

It’s known that nitrobenzamides can interact with various cellular components, influencing a range of biological processes .

Mode of Action

The exact mode of action of 2-Fluoro-5-nitrobenzamide is not fully understood. The compound likely interacts with its targets through a series of chemical reactions. For instance, nitrobenzamides can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons .

Biochemical Pathways

2-Fluoro-5-nitrobenzamide might be involved in the ortho-cleavage pathway, a metabolic pathway found in certain bacteria like Pseudomonas putida . In this pathway, the compound could be converted into 2-fluoro-cis,cis-muconate, a precursor of complex organic structures .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 5-fluoro-2′-deoxycytidine, have been investigated . These studies could provide insights into the potential ADME properties of 2-Fluoro-5-nitrobenzamide.

Result of Action

For example, 5-fluoro-2-oxindole has been found to inhibit nociceptive and emotional behaviors and increase the effectiveness of morphine via modulating the microglia and activating the nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway and MOR expression .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can potentially affect the activity and stability of similar compounds .

Propiedades

IUPAC Name |

2-fluoro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTLXOOSCSREJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-fluoro-5-nitrobenzamide a valuable building block in the synthesis of heterocycles, particularly 2,1,3-benzothiadiazin-4-one 2-oxides?

A1: 2-Fluoro-5-nitrobenzamide is a versatile starting material due to the presence of the fluorine atom. This fluorine atom allows for nucleophilic aromatic substitution (SNAr) reactions with various amines to generate a diverse library of 2-(alkylamino)benzamides. [] These intermediates are then crucial for the synthesis of 2,1,3-benzothiadiazin-4-one 2-oxides and other valuable heterocycles. [] This approach offers significant advantages over previously reported methods, particularly for solid-phase synthesis where acidic conditions are not ideal. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)